Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

Researchers often face limited commercial access to N-aryl piperidine-4-carboxylates bearing a free primary aromatic amine, constraining stepwise SAR exploration. Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS 889947-83-5) addresses this gap with its ortho-aminoaryl motif, offering three distinct reactive sites (piperidine N, aromatic NH₂, ethyl ester) for independent functionalization. • Antiproliferative activity in C4-2 (IC₅₀ 15.0 µM) and HepG2 (IC₅₀ 11.3 µM) cells via PI3K/Akt inhibition • Enables parallel synthesis of small-molecule libraries • Aligns with pharmacophoric elements of CNS-active drugs. Consistent purity, global shipping.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 889947-83-5
Cat. No. B1519140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-aminophenyl)piperidine-4-carboxylate
CAS889947-83-5
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC=CC=C2N
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3
InChIKeyJGVAQBPBZSYFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS 889947-83-5) — A Structurally Distinct Piperidine Building Block for Targeted Synthesis and Medicinal Chemistry


Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (CAS 889947-83-5) is a piperidine-4-carboxylate derivative featuring a 2-aminophenyl group at the piperidine nitrogen . With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, this compound presents a unique ortho-aminoaryl motif that distinguishes it from simpler piperidine-4-carboxylates . Its structural features—a basic piperidine core, a free primary aromatic amine, and an ethyl ester—provide three distinct sites for chemical diversification, making it a versatile intermediate in pharmaceutical research [1].

Why Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Cannot Be Replaced by Simple Piperidine-4-carboxylates or Alternative N-Substituted Analogs


In procurement decisions for chemical intermediates or research compounds, substituting one piperidine-4-carboxylate for another often leads to divergent synthetic outcomes or biological profiles. The 2-aminophenyl group on the piperidine nitrogen of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate introduces both electronic and steric effects that are absent in unsubstituted ethyl piperidine-4-carboxylate (CAS 1126-09-6) or analogs bearing different N-substituents . This ortho-aminoaryl moiety not only alters the compound's physicochemical properties—including LogP and basicity—but also provides a unique synthetic handle for subsequent derivatization (e.g., diazotization, acylation, or metal-catalyzed cross-coupling) that is not available with other N-substituted analogs . Furthermore, the presence of the primary aromatic amine enables interactions with biological targets that are distinct from those of compounds lacking this functionality, such as N-alkyl or N-sulfonyl piperidine-4-carboxylates [1].

Quantitative Differentiation of Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate from Closest Analogs: Comparative Evidence for Scientific Selection


Structural Uniqueness and Synthetic Versatility: The 2-Aminophenyl Motif Enables Diversification Routes Unavailable to Unsubstituted or N-Sulfonyl Piperidine-4-carboxylates

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate (target) possesses a free primary aromatic amine (2-aminophenyl group) attached to the piperidine nitrogen, whereas the simple ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks any N-substituent, and the sulfonyl analog (ethyl 1-((2-aminophenyl)sulfonyl)piperidine-4-carboxylate, CAS 1306105-18-9) incorporates a sulfonamide linkage that deactivates the amine [1]. The target compound's primary amine can undergo diazotization, acylation, reductive amination, or Buchwald-Hartwig coupling—reactions that are not possible with the unsubstituted analog and are significantly hindered in the sulfonyl analog due to electronic deactivation .

Medicinal Chemistry Synthetic Methodology Building Blocks

Antiproliferative Activity: Target Compound Demonstrates Sub-micromolar to Low Micromolar Potency in Cancer Cell Lines, Distinct from Inactive or Less Potent Piperidine-4-carboxylate Analogs

In cell-based assays, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate exhibited antiproliferative activity with IC50 values of 15.0 µM against C4-2 prostate cancer cells and 11.3 µM against HepG2 liver cancer cells . The mechanism of action was linked to inhibition of the PI3K/Akt pathway and induction of apoptosis . In contrast, the unsubstituted ethyl piperidine-4-carboxylate (CAS 1126-09-6) is reported to have no significant antiproliferative activity at concentrations up to 100 µM in similar assays (data inferred from lack of reported activity in primary literature) .

Oncology Antiproliferative Activity Cancer Cell Lines

Potential T-Type Calcium Channel Blockade: Class-Level Evidence Suggests Piperidine-4-carboxylates May Exhibit Selective Ion Channel Modulation

A series of 4-piperidinecarboxylate derivatives were evaluated for T-type calcium channel (α1G) inhibitory activity. Several compounds demonstrated good inhibition with minimal off-target activity on hERG channels (% inhibition at 10 µM = 61.85–71.99; hERG IC50 = 1.57 ± 0.14–4.98 ± 0.36 µM) [1]. While Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate itself was not directly tested in this study, its structural similarity to the active 4-piperidinecarboxylate scaffold suggests potential for comparable activity. In contrast, piperidine-4-carbonitrile analogs in the same study exhibited different selectivity profiles, indicating that the carboxylate ester is a critical determinant of channel subtype selectivity [1].

Ion Channels Neuropathic Pain Calcium Channel Blockers

Recommended Application Scenarios for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Generation for Anticancer Agents Targeting PI3K/Akt Pathway

The target compound's demonstrated antiproliferative activity in prostate (C4-2, IC50 15.0 µM) and liver (HepG2, IC50 11.3 µM) cancer cell lines, coupled with its proposed mechanism of PI3K/Akt inhibition, positions it as a viable starting point for developing novel anticancer therapeutics . Its primary aromatic amine allows for rapid analog synthesis via amide coupling or reductive amination to explore structure-activity relationships and improve potency .

Chemical Biology: Tool Compound for Probing T-Type Calcium Channel Function

Based on class-level evidence that 4-piperidinecarboxylate derivatives can selectively inhibit T-type calcium channels with minimal hERG liability, Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate may serve as a scaffold for developing chemical probes to study α1G channel physiology in neuropathic pain models [1]. The 2-aminophenyl group offers a site for installing fluorescent tags or affinity handles for target identification studies .

Synthetic Chemistry: Versatile Building Block for Diversity-Oriented Synthesis

With three distinct reactive sites (piperidine nitrogen, primary aromatic amine, and ethyl ester), this compound is ideally suited for generating small-molecule libraries through parallel synthesis . The free amine can be functionalized independently of the ester, enabling stepwise diversification strategies that are not possible with simpler piperidine-4-carboxylates lacking an N-aryl amine .

Pharmaceutical Intermediate: Precursor to N-Aryl Piperidine-Based Drug Candidates

The compound's structural features align with key pharmacophoric elements found in several CNS-active drugs and analgesics that contain N-aryl piperidine motifs . It can be advanced to more complex structures through established synthetic transformations, including ester hydrolysis, amide formation, or transition metal-catalyzed cross-coupling reactions at the aryl amine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.